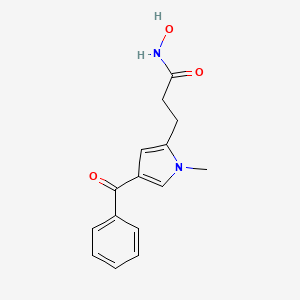![molecular formula C54H57P B12532120 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane CAS No. 660437-76-3](/img/structure/B12532120.png)
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is an organophosphorus compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of three phenyl groups substituted with tert-butylphenyl ethenyl groups attached to a central phosphorus atom. It is widely used in catalysis, polymer stabilization, and other industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable phosphine reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for quality control and product analysis.
Chemical Reactions Analysis
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl phosphines.
Scientific Research Applications
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis and coordination chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the stabilization of polymers and as an antioxidant in various materials.
Mechanism of Action
The mechanism of action of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl)phosphite
- Tris(2,4-di-tert-butylphenyl)phosphate
Uniqueness
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalytic and stabilization applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
660437-76-3 |
|---|---|
Molecular Formula |
C54H57P |
Molecular Weight |
737.0 g/mol |
IUPAC Name |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]phosphane |
InChI |
InChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
InChI Key |
RYXKWKNRJGHCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)P(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
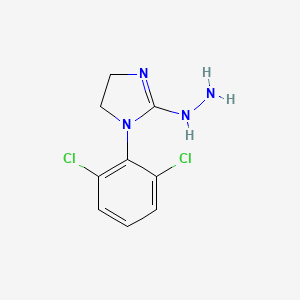
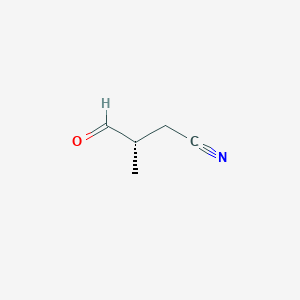
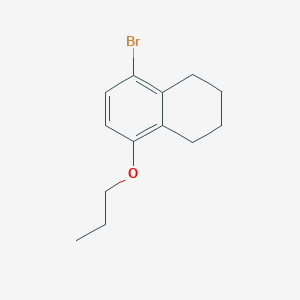
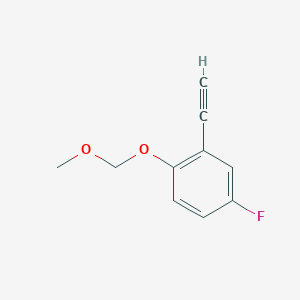
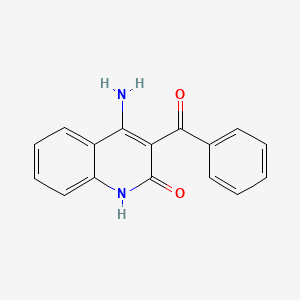
![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
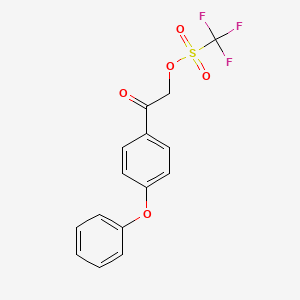
![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
